molecular formula C19H24O5 B042619 Gibberellin A20 CAS No. 19143-87-4

Gibberellin A20

Cat. No.: B042619
CAS No.: 19143-87-4
M. Wt: 332.4 g/mol
InChI Key: OXFPYCSNYOFUCH-KQBHUUJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Radioactive gibberellin A20 can be prepared by hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium gas, followed by removal of epoxide oxygen and hydrolysis . This method involves the use of tritium gas for hydrogenation, which is a crucial step in the synthesis process.

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi. This process allows for the large-scale production of gibberellins, including this compound, which can then be extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in plant growth regulation .

Mechanism of Action

Gibberellin A20 exerts its effects by binding to gibberellin receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. This process involves the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of transcription factors that promote growth and development . Additionally, this compound influences the biosynthesis of other plant hormones, such as abscisic acid, further modulating plant growth responses .

Biological Activity

Gibberellin A20 (GA20) is a key plant hormone belonging to the gibberellin family, which plays a crucial role in various physiological processes in plants, including growth, development, and stress responses. This article explores the biological activity of GA20, emphasizing its metabolic pathways, physiological effects, and potential applications in agriculture and medicine.

Metabolism of this compound

GA20 is primarily synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions. It can be metabolized to gibberellin A1 (GA1), which is one of the most biologically active gibberellins. Studies have shown that both tall and dwarf mutants of rice (Oryza sativa) and Arabidopsis thaliana can metabolize GA20 to GA1, indicating its importance in the gibberellin biosynthetic pathway. For instance, tall mutants exhibit higher conversion rates compared to their dwarf counterparts, suggesting that genetic variations affect gibberellin metabolism .

Physiological Effects

GA20 influences several physiological processes in plants:

  • Stem Elongation : GA20 promotes stem elongation by stimulating cell division and elongation. This effect is particularly evident in dwarf plant varieties, where GA20 application can restore normal growth patterns .
  • Seed Germination : It plays a significant role in breaking seed dormancy and promoting germination. GA20 enhances the mobilization of stored nutrients within seeds, facilitating early growth stages .
  • Flowering : GA20 has been associated with the regulation of flowering time in various species. It can induce flowering under specific environmental conditions, thereby influencing reproductive success .

Biological Activity in Inflammation and Disease

Recent research has highlighted the anti-inflammatory properties of GA3 (a related gibberellin) that may also extend to GA20. In studies involving human bronchial epithelial cells, GA3 was shown to induce the expression of A20, an important regulator in inflammatory responses. This induction led to reduced levels of pro-inflammatory cytokines IL-6 and IL-8, suggesting that gibberellins could be utilized for therapeutic purposes in chronic inflammatory diseases .

Case Studies

  • This compound and Stevia rebaudiana : In Stevia rebaudiana, GA20 was identified as a significant component influencing the biological activity of steviol glycosides. The presence of GA20 was linked to enhanced growth and secondary metabolite production in this economically important plant .
  • Metabolic Pathways in Pea Plants : A study quantified GA20 levels in different parts of Pisum sativum, revealing its distribution across cotyledons, embryonic axes, and testas. The findings indicated that GA20 plays a critical role during seed development and germination processes .

Data Table: Comparison of Gibberellin Metabolism

Plant SpeciesMetabolite ProducedMutant TypeConversion Efficiency
Oryza sativaGA1TallHigh
Oryza sativaGA1DwarfLow
Arabidopsis thalianaGA1TallModerate
Arabidopsis thalianaGA1DwarfVery Low

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPYCSNYOFUCH-KQBHUUJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19143-87-4
Record name Gibberellin A20
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19143-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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